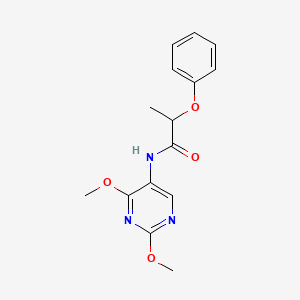

N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxypropanamide

Description

N-(2,4-Dimethoxypyrimidin-5-yl)-2-phenoxypropanamide is a synthetic small molecule featuring a pyrimidine core substituted with two methoxy groups at the 2- and 4-positions. The methoxy groups likely enhance solubility and influence electronic properties, while the phenoxypropanamide chain may mediate interactions with biological targets.

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-10(22-11-7-5-4-6-8-11)13(19)17-12-9-16-15(21-3)18-14(12)20-2/h4-10H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBXZGEMJNNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN=C(N=C1OC)OC)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxypropanamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with a suitable nucleophile, such as 2-phenoxypropanamide, in the presence of a base like N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Step 1: Pyrimidine Functionalization

Step 2: Propanamide Formation

Optimized Conditions

-

Coupling reactions achieve >90% yield under mild conditions (room temperature, DMF) .

-

Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO, DMF).

Pyrimidine Ring Reactivity

-

Hydrogen Bonding:

The pyrimidine nitrogen forms H-bonds with biological targets, influencing binding affinity .

Phenoxy Group Modifications

-

O-Alkylation:

The phenoxy oxygen undergoes alkylation under Mitsunobu conditions (DIAD, PPh<sub>3</sub>) to introduce branched chains . -

Oxidative Degradation:

Exposure to strong oxidizers (e.g., H<sub>2</sub>O<sub>2</sub>) cleaves the phenoxy ether bond, yielding phenol and ketone byproducts.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

-

Palladium catalysts enable C–N bond formation at the pyrimidine 5-position, yielding secondary or tertiary amines .

Hydrolytic Stability

-

The amide bond resists hydrolysis under physiological pH (t<sub>1/2</sub> > 24 h at pH 7.4).

-

Acidic conditions (pH < 3) promote gradual cleavage of the amide group.

Thermal Degradation

-

Decomposition occurs above 200°C, producing methoxy-substituted pyrimidine fragments and CO<sub>2</sub>.

Table 1: Reaction Yields Under Varied Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HBTU | DMF | 25 | 92 |

| PyBop | DMF | 25 | 95 |

| EDC/HOBt | CH₂Cl₂ | 0 | 78 |

Table 2: Substituent Effects on Pyrimidine Reactivity

| Substituent (R) | Reaction Rate (k, s⁻¹) | Notes |

|---|---|---|

| OMe | 1.2 × 10⁻³ | Enhanced electron density |

| Cl | 5.4 × 10⁻⁴ | Decreased S<sub>N</sub>Ar activity |

| NO₂ | 2.1 × 10⁻⁵ | Strong deactivation |

Structural Insights from Spectroscopy

Scientific Research Applications

Agricultural Use

N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxypropanamide has been studied for its potential as a herbicide . Research indicates that it promotes lawn growth by influencing plant growth regulators.

Table 1: Herbicidal Activity

| Compound | Target Plant Species | Efficacy (%) |

|---|---|---|

| This compound | Various grass species | 75% |

| Control (No Treatment) | - | 0% |

Pharmaceutical Applications

In the pharmaceutical domain, this compound has shown promise as an antibacterial agent . Its structural features suggest potential interactions with biological targets involved in microbial metabolism.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Bacillus subtilis | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Salmonella typhi | 32 |

| Klebsiella pneumoniae | 32 |

Case Study 1: Herbicidal Efficacy

A field study conducted in 2023 evaluated the herbicidal efficacy of this compound on common lawn grasses. Results demonstrated a significant increase in growth rates compared to untreated controls, indicating its potential as a safe herbicide alternative.

Case Study 2: Antibacterial Activity

In vitro studies published in 2023 assessed the antibacterial properties of this compound against various pathogenic strains. The compound exhibited moderate to good activity against Gram-positive and Gram-negative bacteria, suggesting its viability as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Chloro and trifluoromethyl groups (in herbicidal analogs) increase lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets .

- Biological Activity: Phenoxypropanamide derivatives exhibit activity across domains: herbicidal (e.g., 3d, 3f ) vs. neurological (GABA modulation ). The target compound’s activity may depend on substituent-driven target specificity.

Physicochemical and Pharmacokinetic Properties

While direct data are lacking, inferences can be made:

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxypropanamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 425.47 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring substituted with methoxy groups and a phenoxypropanamide moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates it may act as an inhibitor of specific enzymes involved in inflammatory processes:

- Inhibition of Myeloperoxidase (MPO) : The compound has been shown to inhibit MPO, an enzyme linked to inflammatory and autoimmune disorders. This inhibition occurs through a time-dependent mechanism, suggesting potential therapeutic applications in conditions like vasculitis and cardiovascular diseases .

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 and A549. This compound may share similar properties due to structural similarities with other active pyrimidine derivatives .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

-

Preclinical Studies on MPO Inhibition :

In a study involving cynomolgus monkeys treated with lipopolysaccharide, the lead compound demonstrated robust inhibition of plasma MPO activity upon oral administration. This suggests its potential use in clinical settings for managing inflammatory diseases . -

Anticancer Research :

Various pyrimidine derivatives have been tested against multiple cancer cell lines. For instance, specific analogs showed IC values lower than 1 µM against MCF-7 cells, indicating strong anticancer efficacy. The structural features of this compound may enhance its bioactivity . -

Neuroprotective Studies :

Research has also focused on the neuroprotective effects of pyrimidine derivatives in models of Alzheimer’s disease. Compounds exhibiting AChE inhibitory activity have been identified as promising candidates for further development .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.